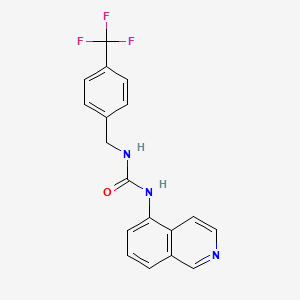

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea

Vue d'ensemble

Description

A-425619 est un antagoniste novateur et puissant du récepteur potentiel de vanilloïde transitoire 1 (TRPV1). Ce récepteur est un canal cationique non sélectif qui est activé par divers stimuli, notamment la capsaïcine, la chaleur et les protons. A-425619 a montré une efficacité significative dans le soulagement de la douleur inflammatoire aiguë et chronique, ainsi que de la douleur postopératoire .

Méthodes De Préparation

La synthèse d'A-425619 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels. La voie de synthèse comprend généralement la formation du noyau d'isoquinoléine, suivie de l'addition du groupe trifluorométhyl-benzyle. Les conditions réactionnelles impliquent souvent l'utilisation de bases fortes et de températures élevées pour faciliter la formation du produit souhaité .

Analyse Des Réactions Chimiques

A-425619 subit diverses réactions chimiques, notamment des réactions de substitution et d'addition. Les réactifs couramment utilisés dans ces réactions comprennent les bases fortes, les acides et les agents oxydants. Les principaux produits formés à partir de ces réactions sont généralement des dérivés du composé d'origine, avec des modifications apportées aux groupes fonctionnels attachés à la structure de base .

Applications de la recherche scientifique

A-425619 a été largement étudié pour ses applications potentielles dans divers domaines de la recherche scientifique. En chimie, il est utilisé comme outil pour étudier le récepteur TRPV1 et son rôle dans la perception de la douleur. En biologie, il est utilisé pour étudier les mécanismes de la douleur et de l'inflammation. En médecine, A-425619 est exploré comme un agent thérapeutique potentiel pour le traitement des douleurs chroniques, y compris les douleurs inflammatoires et neuropathiques. De plus, il a des applications dans l'industrie pharmaceutique pour le développement de nouveaux médicaments contre la douleur .

Mécanisme d'action

A-425619 exerce ses effets en se liant sélectivement au récepteur TRPV1 et en bloquant son activation par divers stimuli, notamment la capsaïcine, la chaleur et les protons. Cette inhibition empêche l'afflux de cations, tels que le calcium et le sodium, dans la cellule, réduisant ainsi la transmission des signaux de douleur. Les cibles moléculaires d'A-425619 comprennent le récepteur TRPV1 sur les neurones nociceptifs périphériques et centraux .

Applications De Recherche Scientifique

Structural Characteristics

The compound features a trifluoromethyl group, which contributes to its lipophilicity and bioactivity. Its structure allows for specific interactions with the TRPV1 receptor, enhancing its selectivity and potency compared to other antagonists.

TRPV1 Antagonism

A-425619 has been identified as a highly potent and selective antagonist of TRPV1 receptors. Research indicates that it effectively blocks capsaicin-induced calcium influx in human embryonic kidney cells expressing TRPV1, with an IC50 value of approximately 5 nM . This high potency is critical for its potential therapeutic applications in pain management.

In Vitro Characterization

In vitro studies have demonstrated that A-425619 can inhibit TRPV1 activation by various endogenous lipid agonists, such as anandamide and N-arachidonoyl-dopamine, with comparable potency to capsaicin . The compound's ability to block both naive and sensitized TRPV1 receptors suggests its utility in treating various pain conditions.

In Vivo Efficacy

A series of in vivo studies have confirmed the efficacy of A-425619 in models of acute and chronic pain:

- Capsaicin-Induced Mechanical Hyperalgesia : In animal models, A-425619 significantly reduced hyperalgesia induced by capsaicin (ED50 = 45 µmol/kg p.o.) .

- Chronic Inflammatory Pain : The compound was effective in reducing pain associated with complete Freund's adjuvant-induced inflammation (ED50 = 40 µmol/kg p.o.) .

- Postoperative Pain Relief : A-425619 maintained efficacy for postoperative pain relief over multiple dosing regimens without affecting motor performance .

Comparative Analysis with Other Antagonists

A comparative analysis indicates that A-425619 exhibits superior potency relative to traditional TRPV1 antagonists such as capsazepine, demonstrating a competitive antagonism profile . This positions A-425619 as a promising candidate for further clinical development.

Case Study 1: Efficacy in Neuropathic Pain Models

A study evaluated the effects of A-425619 in neuropathic pain models, showing partial efficacy. Although it did not completely alleviate neuropathic pain symptoms, it provided significant relief compared to control groups, suggesting potential for combination therapies .

Case Study 2: Safety Profile Assessment

In safety assessments, A-425619 did not exhibit significant interactions with a wide range of receptors and enzymes outside of TRPV1, indicating a favorable safety profile. This selectivity is crucial for minimizing adverse effects commonly associated with broader-spectrum analgesics .

Mécanisme D'action

A-425619 exerts its effects by selectively binding to the TRPV1 receptor and blocking its activation by various stimuli, including capsaicin, heat, and protons. This inhibition prevents the influx of cations, such as calcium and sodium, into the cell, thereby reducing the transmission of pain signals. The molecular targets of A-425619 include the TRPV1 receptor on peripheral and central nociceptive neurons .

Comparaison Avec Des Composés Similaires

A-425619 est unique par sa forte puissance et sa sélectivité pour le récepteur TRPV1 par rapport aux autres antagonistes de TRPV1 connus. Des composés similaires comprennent la capsazepine, le SB-366791 et l'AMG9810. Bien que ces composés inhibent également le récepteur TRPV1, A-425619 a démontré une efficacité supérieure dans le blocage des récepteurs TRPV1 naïfs et sensibilisés. De plus, A-425619 a montré un degré de sélectivité plus élevé, avec une interaction minimale avec d'autres récepteurs, enzymes et canaux ioniques .

Activité Biologique

1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea, also known as A-425619, is a compound that has garnered attention for its potential therapeutic applications, particularly in pain management and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 581809-67-8

- Molecular Formula : C18H14F3N3O

- Molecular Weight : 345.32 g/mol

A-425619 acts primarily as an antagonist of the transient receptor potential vanilloid 1 (TRPV1), a receptor involved in the transmission of pain and inflammatory responses. The blockade of TRPV1 by A-425619 has been shown to inhibit pain signaling pathways, making it a candidate for treating various pain conditions.

In Vitro Studies

In vitro studies have demonstrated that A-425619 exhibits significant inhibition of TRPV1-mediated calcium influx. This effect was characterized through various assays measuring intracellular calcium levels in response to capsaicin and other TRPV1 activators. The compound's potency was quantified with an IC50 value indicating effective inhibition at low concentrations .

Pharmacological Effects

- Anti-inflammatory Activity : A-425619 has shown promise in reducing inflammation in animal models. It significantly decreased edema in carrageenan-induced paw inflammation models, suggesting its utility in treating acute inflammatory conditions.

- Analgesic Properties : The compound has been evaluated for its analgesic effects using thermal and mechanical pain models. Results indicated that A-425619 effectively reduced pain responses, comparable to standard analgesics like morphine .

- Neuroprotective Effects : Preliminary studies suggest that A-425619 may also exhibit neuroprotective properties, potentially benefiting conditions such as neuropathic pain.

Case Studies

Propriétés

IUPAC Name |

1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGVXVZUSQLLJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206906 | |

| Record name | A-425619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

581809-67-8 | |

| Record name | A-425619 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | A-425619 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A-425619 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.